molecular formula C8H16N2 B1308059 2-(Diallylamino)ethylamine CAS No. 25077-82-1

2-(Diallylamino)ethylamine

Cat. No.: B1308059
CAS No.: 25077-82-1
M. Wt: 140.23 g/mol
InChI Key: CHWMPPNDIBLYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Diallylamino)ethylamine can be synthesized through several methods. One common method involves the reaction of ethylenediamine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

C2H4(NH2)2+2C3H5ClC8H16N2+2HCl\text{C}_2\text{H}_4(\text{NH}_2)_2 + 2\text{C}_3\text{H}_5\text{Cl} \rightarrow \text{C}_8\text{H}_{16}\text{N}_2 + 2\text{HCl} C2​H4​(NH2​)2​+2C3​H5​Cl→C8​H16​N2​+2HCl

The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated under reflux conditions to ensure complete reaction. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced separation techniques such as distillation under reduced pressure can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Diallylamino)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The allyl groups can undergo nucleophilic substitution reactions.

    Polymerization: The compound can participate in polymerization reactions to form polyamines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

    Polymerization: Radical initiators or catalysts are used to initiate polymerization.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amines.

    Polymerization: Polyamines.

Scientific Research Applications

2-(Diallylamino)ethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-(Diallylamino)ethylamine involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amino groups, allowing it to participate in nucleophilic substitution reactions. The allyl groups can also undergo polymerization, leading to the formation of polyamines. These interactions can affect various biochemical pathways and molecular targets, making the compound of interest in different fields of research.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler diamine without allyl groups.

    N,N-Dimethylethylenediamine: A diamine with methyl groups instead of allyl groups.

    N,N-Diethylethylenediamine: A diamine with ethyl groups instead of allyl groups.

Uniqueness

2-(Diallylamino)ethylamine is unique due to the presence of two allyl groups, which provide additional reactivity and potential for polymerization. This makes it distinct from other similar compounds and useful in specific applications where the allyl functionality is advantageous.

Properties

IUPAC Name

N',N'-bis(prop-2-enyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-3-6-10(7-4-2)8-5-9/h3-4H,1-2,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWMPPNDIBLYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCN)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395797
Record name 2-(DIALLYLAMINO)ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25077-82-1
Record name 2-(DIALLYLAMINO)ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.